molecular formula C11H16ClNO B133175 2-(Ethylamino)propiophenone hydrochloride CAS No. 51553-17-4

2-(Ethylamino)propiophenone hydrochloride

Cat. No. B133175
CAS RN: 51553-17-4
M. Wt: 213.7 g/mol
InChI Key: XCVDYVFUJZVVKL-UHFFFAOYSA-N
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Description

2-(Ethylamino)propiophenone hydrochloride is a chemical compound that has been synthesized and characterized in various studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and properties, which can be informative for understanding 2-(Ethylamino)propiophenone hydrochloride.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including acylation and amination processes. For instance, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride was achieved through Friedel-Crafts acylation followed by α-bromination and amination . This method indicates a possible pathway for synthesizing 2-(Ethylamino)propiophenone hydrochloride, which may involve similar steps of acylation and substitution reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Ethylamino)propiophenone hydrochloride has been determined using various spectroscopic techniques. X-ray diffraction was used to determine the structure of a thioamide derivative, which crystallized in the monoclinic space group . This suggests that X-ray crystallography could be a valuable tool for elucidating the crystal structure of 2-(Ethylamino)propiophenone hydrochloride.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of functional groups present in these molecules. The amination step in the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, for example, demonstrates the potential for nucleophilic substitution reactions to introduce amino groups . This knowledge can be applied to predict the reactivity of 2-(Ethylamino)propiophenone hydrochloride in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(Ethylamino)propiophenone hydrochloride have been characterized using computational methods and spectroscopic techniques. AM1 and B3LYP/6-31G* calculations were used to characterize the physical properties of a synthesized molecule, which could also be applied to 2-(Ethylamino)propiophenone hydrochloride to predict its properties . Spectroscopic methods such as UV, IR, ¹H NMR, and MS are essential for confirming the structure and analyzing the properties of these compounds .

Scientific Research Applications

Nickel-Catalyzed Carbon-Nitrogen Bond Formation

In 2009, Ueno, Shimizu, and Kuwano researched the nickel-catalyzed formation of carbon-nitrogen bonds at the beta position of saturated ketones, including propiophenone derivatives (Ueno, Shimizu, & Kuwano, 2009).

Calcium Antagonist Study

Kitamura and Ishihara (1980) studied the effects of etafenone hydrochloride, a compound similar to 2-(Ethylamino)propiophenone hydrochloride, on guinea pig tracheal tissues, indicating potential therapeutic applications in chronic obstructive pulmonary disease (Kitamura & Ishihara, 1980).

Antimycobacterial Activity

Tengler et al. (2013) synthesized and evaluated 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, which showed higher activity against certain mycobacterial species than standard treatments (Tengler et al., 2013).

Synthesis and Biological Activity of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones

Gevorgyan et al. (1989) explored the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, focusing on their local anesthetic and anti-inflammatory activities (Gevorgyan et al., 1989).

Enantioselective Determination in Pharmacology

He et al. (2017) conducted a study on the enantioselective determination of a novel antihypertensive agent, showcasing the relevance of propiophenone derivatives in pharmacological research (He et al., 2017).

Fluorinated o-Aminophenol Derivatives for Intracellular pH Measurement

Rhee, Levy, and London (1995) modified 2-aminophenol groups to create pH-sensitive probes, expanding the applications of related compounds in cellular biology (Rhee, Levy, & London, 1995).

Synthesis of p-Nitrophenoxyethylamine Derivatives

Knipe, Sridhar, and Lound-Keast (1977) synthesized 2-(p-Nitrophenoxy)ethylamines, indicating the versatility of ethylamine derivatives in chemical synthesis (Knipe, Sridhar, & Lound-Keast, 1977).

Development of β-Adrenergic Receptor Antagonists

Tengler et al. (2013) also developed hydrochlorides of 3-{2-[(2/4-fluorophenoxy)-ethylamino]}-2-hydroxypropyl-4-alkoxybenzoates as potential β1-adrenergic receptor antagonists, contributing to cardiovascular drug research (Tengler et al., 2013).

Metabolism Studies in Animals

Von Jagow, Kiese, and Renner (1966) investigated the urinary excretion of N-hydroxy derivatives of aromatic amines, including p-aminopropiophenone, in various animals, contributing to our understanding of metabolism and excretion (Von Jagow, Kiese, & Renner, 1966).

Safety And Hazards

2-(Ethylamino)propiophenone hydrochloride is classified as Acute Tox. 4 Oral - STOT SE 3 . It is highly flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(ethylamino)-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,12H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDYVFUJZVVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332526
Record name 2-(Ethylamino)propiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)propiophenone hydrochloride

CAS RN

51553-17-4
Record name Ethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051553174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethylamino)propiophenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-2-(Ethylamino)propiophenone hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Yin, MA Huffman, KM Conrad… - The Journal of Organic …, 2006 - ACS Publications
Very practical synthesis of ephedrine analogues in high yields and enantiopurity was realized by a highly diastereoselective Meerwein−Ponndorf−Verley (MPV) reduction of protected α-…
Number of citations: 58 pubs.acs.org

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